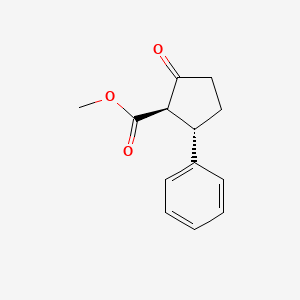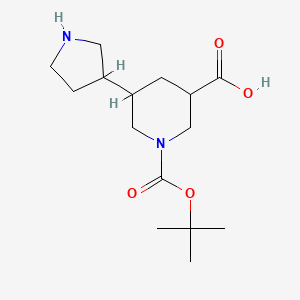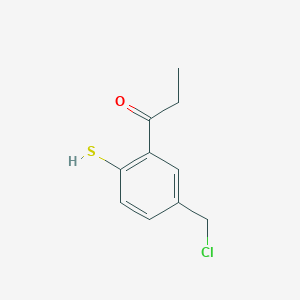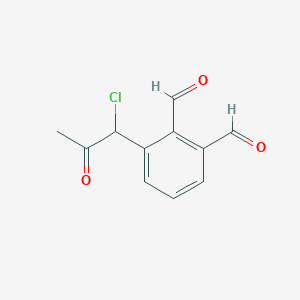![molecular formula C9H16ClNO2 B14044253 (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-aminobicyclo[222]octane-2-carboxylic acid hydrochloride is a chiral bicyclic amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-formate.
Reductive Amination: This step involves the reductive amination of the starting material to introduce the amino group.
Basic Configuration Inversion: The configuration of the resulting compound is inverted to achieve the desired stereochemistry.
Hydrogenation: The protecting group is removed via hydrogenation to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves:
Large-Scale Reductive Amination: Using industrial-grade reagents and catalysts to ensure high efficiency.
Configuration Inversion and Hydrogenation: These steps are scaled up with appropriate reaction vessels and conditions to maintain the desired stereochemistry and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of polymers and other industrially relevant materials
Mécanisme D'action
The mechanism of action of (2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate: This compound has a similar structure but different stereochemistry.
8-azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications
Uniqueness
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H16ClNO2 |
|---|---|
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-8-6-3-1-5(2-4-6)7(8)9(11)12;/h5-8H,1-4,10H2,(H,11,12);1H/t5?,6?,7-,8+;/m1./s1 |
Clé InChI |
JROUSUXEZHOWGD-ZKHXDZLWSA-N |
SMILES isomérique |
C1CC2CCC1[C@H]([C@H]2N)C(=O)O.Cl |
SMILES canonique |
C1CC2CCC1C(C2N)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)

![Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)



